molecular formula C12H11NO3 B15411438 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime

5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime

Cat. No.: B15411438
M. Wt: 217.22 g/mol
InChI Key: UHXZYLPOMAITGU-MDWZMJQESA-N
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Description

5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(NE)-N-[[5-(2-methoxyphenyl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-2-4-10(11)12-7-6-9(16-12)8-13-14/h2-8,14H,1H3/b13-8+

InChI Key

UHXZYLPOMAITGU-MDWZMJQESA-N

Isomeric SMILES

COC1=CC=CC=C1C2=CC=C(O2)/C=N/O

Canonical SMILES

COC1=CC=CC=C1C2=CC=C(O2)C=NO

solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime is a compound of significant interest due to its diverse biological activities. This article provides an extensive overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through the reaction of 5-(2-methoxy-phenyl)-furan-2-carbaldehyde with hydroxylamine in the presence of an acid catalyst. This reaction yields the corresponding oxime derivative, which retains the furan moiety known for its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds with furan structures exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to possess significant antibacterial and antifungal activities. A study highlighted that certain furan derivatives inhibited the growth of various pathogenic bacteria, demonstrating their potential as therapeutic agents against infections .

Antitumor Effects

The antitumor activity of 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime has been investigated in several studies. The oxime group plays a crucial role in enhancing the anticancer properties of furan derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells, by modulating key signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.5Induction of apoptosis
Huh7 (Liver)0.3Inhibition of PI3K/Akt signaling
HL60 (Leukemia)0.4Cell cycle arrest in G1 phase

Anti-inflammatory Properties

Oxime derivatives have also been reported to exhibit anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. Studies have demonstrated that 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime can reduce inflammation markers in various models, suggesting its potential use in treating inflammatory diseases .

Study on Anticancer Activity

In a recent study, researchers evaluated the effects of 5-(2-Methoxy-phenyl)-furan-2-carbaldehyde oxime on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability across multiple cancer types, with significant induction of apoptosis observed through flow cytometry analysis .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations as low as 10 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a novel antimicrobial agent .

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